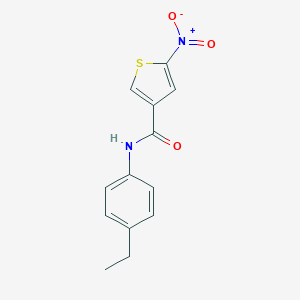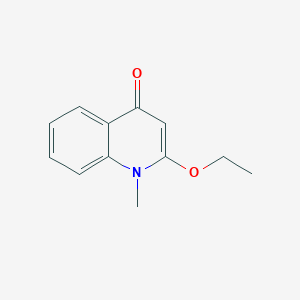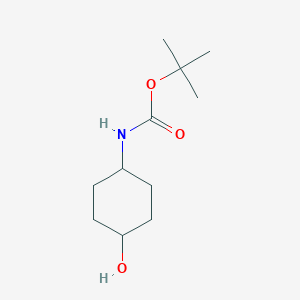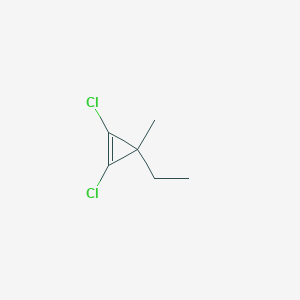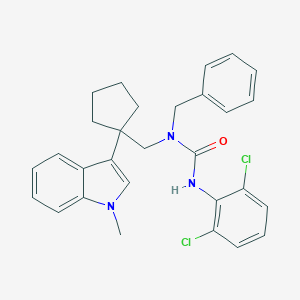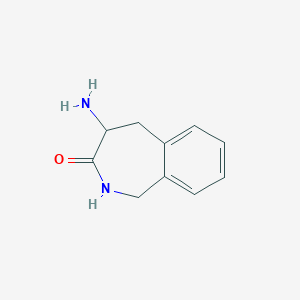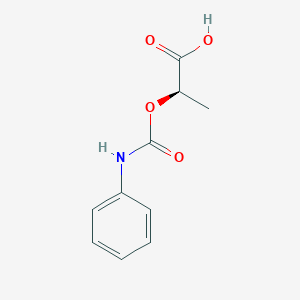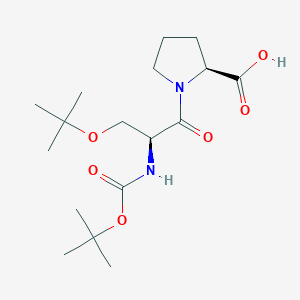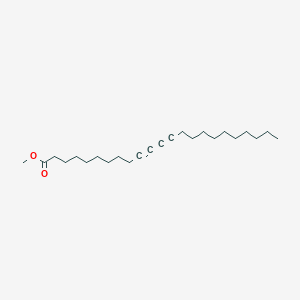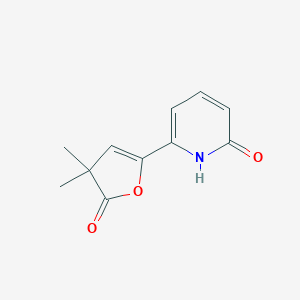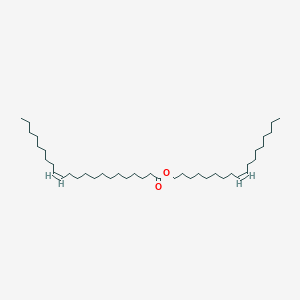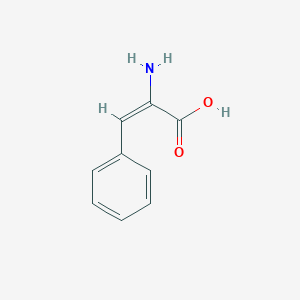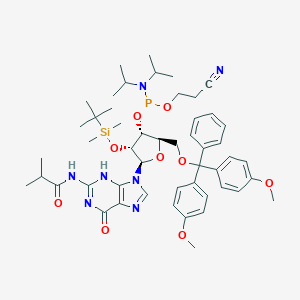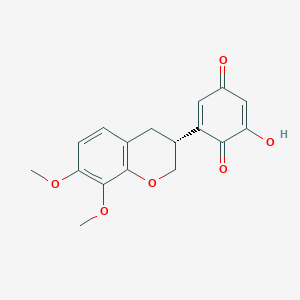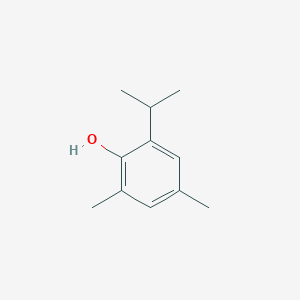
2-Isopropyl-4,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4,6-dimethylphenol, also known as thymol, is a natural compound that is commonly found in thyme plants. It has been widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its antibacterial, antifungal, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4,6-dimethylphenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It also inhibits the growth of viruses by preventing their replication. Furthermore, it has been shown to scavenge free radicals and reduce inflammation, which can help prevent oxidative stress and inflammation-related diseases.
Effets Biochimiques Et Physiologiques
2-Isopropyl-4,6-dimethylphenol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting their cell membranes. It also inhibits the growth of fungi by disrupting their cell walls. Furthermore, it has been found to have antiviral activity by preventing the replication of viruses. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropyl-4,6-dimethylphenol in lab experiments include its broad-spectrum antimicrobial activity, antifungal activity, and antiviral activity. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
Future research on 2-Isopropyl-4,6-dimethylphenol should focus on its potential use in the development of new antimicrobial, antifungal, and antiviral agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the prevention and treatment of oxidative stress and inflammation-related diseases. Furthermore, the development of new synthesis methods and the optimization of existing methods can help improve the production efficiency and reduce the cost of 2-Isopropyl-4,6-dimethylphenol.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-4,6-dimethylphenol can be achieved through several methods, including extraction from thyme oil, chemical synthesis, and biotransformation. The most common method is the extraction from thyme oil, which involves the distillation of thyme leaves and stems. The chemical synthesis method involves the reaction of m-cresol and propylene oxide, while the biotransformation method utilizes microorganisms such as Pseudomonas putida to transform m-cresol into 2-Isopropyl-4,6-dimethylphenol.
Applications De Recherche Scientifique
2-Isopropyl-4,6-dimethylphenol has been extensively studied for its various biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal infections, such as Candida albicans. Furthermore, 2-Isopropyl-4,6-dimethylphenol has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Propriétés
Numéro CAS |
143784-33-2 |
|---|---|
Nom du produit |
2-Isopropyl-4,6-dimethylphenol |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
Clé InChI |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Synonymes |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



